trans-3-Amino-2,2-dimethylcyclobutanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)4(7)3-5(6)8/h4-5,8H,3,7H2,1-2H3/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXIQOVWRZVXSV-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@H]1O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Cyclobutane Scaffolds in Contemporary Chemical Research
The cyclobutane (B1203170) ring, once considered a synthetic curiosity, is now recognized as a prominent structural motif in modern drug discovery. researchgate.net Its increasing use is attributed to a unique combination of properties stemming from its strained, three-dimensional structure. nih.govru.nl Unlike more flexible cycloalkanes, cyclobutane possesses a rigid, puckered conformation. pharmablock.com This inherent rigidity is a key advantage, as introducing a cyclobutane fragment can conformationally lock a molecule into its most active form. ru.nllifechemicals.com
The unique architecture of cyclobutane scaffolds can offer significant benefits in terms of a drug candidate's potency, selectivity, and pharmacokinetic (PK) profile. pharmablock.com Medicinal chemists employ these scaffolds for various strategic purposes, including:
Improving Metabolic Stability : By replacing metabolically vulnerable groups or by virtue of its relative chemical inertness, the cyclobutane ring can enhance a molecule's stability in vivo. nih.govru.nl For instance, replacing an alkyl chain with a cycloalkyl group, such as a cyclobutyl ring, has been shown to increase the metabolic stability of PET tracer molecules. nih.gov
Conformational Restriction : The rigid nature of the cyclobutane ring reduces the planarity of a molecule and restricts the conformations it can adopt, which can lead to higher binding affinity and selectivity for its biological target. researchgate.netnih.gov
Acting as an Isostere : The cyclobutane unit can serve as a bioisostere for other chemical groups, such as alkenes, to prevent unwanted cis/trans-isomerization under physiological conditions. nih.govru.nl
Directing Pharmacophores : The defined three-dimensional geometry of the cyclobutane ring allows for the precise spatial orientation of key pharmacophoric groups, facilitating optimal interactions within a biological binding pocket. nih.gov
These attributes have led to the incorporation of cyclobutane moieties in several marketed drugs, including the chemotherapy agent Carboplatin and the hepatitis C protease inhibitor Boceprevir, demonstrating the real-world impact of this scaffold in medicine. pharmablock.comlifechemicals.com
Table 1: Advantages of Incorporating Cyclobutane Scaffolds in Drug Discovery
| Feature | Description | Benefit in Medicinal Chemistry |
|---|---|---|
| Rigid Conformation | Adopts a puckered, non-planar structure due to ring strain. pharmablock.com | Induces conformational restriction, potentially increasing potency and selectivity. researchgate.netnih.govru.nl |
| Metabolic Stability | The carbocycle is relatively inert. nih.gov | Can replace metabolically labile groups to improve a drug's pharmacokinetic profile. nih.govru.nl |
| Three-Dimensionality | Provides a non-planar scaffold. nih.gov | Reduces planarity, fills hydrophobic pockets, and allows for precise vectoral orientation of substituents. nih.govru.nl |
| Isosterism | Can replace other functional groups like alkenes or larger rings. nih.gov | Prevents unwanted isomerization and can improve binding by replacing bulky groups. nih.gov |
The Role of Amino Alcohol Functionalities in Cyclobutane Derivatives
Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. The 1,3-amino alcohol motif, in particular, is a key structural component in a vast number of biologically important molecules, including natural products and potent drugs. mdpi.com Their utility is widespread, appearing in HIV-protease inhibitors, μ-opioid receptor antagonists, and antidepressants. mdpi.com
When incorporated into a cyclobutane (B1203170) framework, the amino and alcohol groups bestow critical properties upon the molecule. They can serve as:
Key Pharmacophoric Elements : The nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions within the binding sites of proteins and enzymes, anchoring the molecule to its biological target. nih.gov
Chiral Building Blocks : The stereochemistry of the amino and hydroxyl groups on the cyclobutane ring is critical. Chiral cyclobutane amino alcohols are valuable precursors for the asymmetric synthesis of more complex molecules, allowing for the construction of enantiomerically pure final products. mdpi.com
Points for Further Functionalization : The amine and alcohol groups are versatile handles for synthetic modification, enabling the attachment of other molecular fragments to explore structure-activity relationships (SAR) during the drug discovery process.
Overview of Trans 3 Amino 2,2 Dimethylcyclobutanol As a Key Structural Motif
Stereoselective Synthesis of Cyclobutane Frameworks
The precise control of stereochemistry is paramount in the synthesis of substituted cyclobutanes. Both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the amino and alcohol substituents profoundly influence the molecule's properties and potential applications.
Enantioselective Approaches to this compound
Specific, highly controlled methods are required to produce enantiomerically pure this compound. One effective, multi-step approach relies on key stereochemical inversions and deprotection steps to achieve the desired (1R,3R) configuration.
A notable synthesis begins with cis-3-dibenzylaminocyclobutanol. The critical step for establishing the trans stereochemistry is a Mitsunobu reaction. This reaction involves treating the cis-alcohol with p-nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine. This process inverts the stereocenter at the hydroxyl-bearing carbon, yielding a trans-ester intermediate with high efficiency. Subsequent alkaline hydrolysis removes the p-nitrobenzoyl group to give trans-3-dibenzylaminocyclobutanol. The final step is a palladium-catalyzed hydrogenolytic debenzylation, which removes the benzyl (B1604629) protecting groups from the amine to afford the target compound, (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, with high purity. vulcanchem.com
| Step | Reagents | Intermediate/Product | Yield | Purity |
| Mitsunobu Inversion | cis-3-Dibenzylcyclobutanol, p-nitrobenzoic acid, DEAD, PPh₃ in THF | trans-ester intermediate | 85% | Not Reported |
| Hydrolysis | trans-ester, NaOH/KOH in THF/water | trans-3-Dibenzylcyclobutanol | 90-92% | Not Reported |
| Debenzylation | trans-3-Dibenzylcyclobutanol, H₂, Pd catalyst | This compound HCl | 88-90% | >99.5% |
Diastereodivergent Strategies for Cyclobutane Amino Alcohol Scaffolds
The ability to selectively synthesize different diastereomers of a molecule from a common precursor is a powerful tool in chemical synthesis. For cyclobutane amino alcohols, diastereodivergent strategies allow access to various stereochemical arrangements (e.g., cis vs. trans) which is crucial for creating diverse molecular scaffolds. researchgate.net
One innovative method involves the photocyclization of 1,2-azaborines, which are isostructural analogs of arenes. digitellinc.com This approach serves as a modular and stereoselective route to cyclobutane β-amino alcohols. The inherent electronic asymmetry of the B-N bond in 1,2-azaborines allows for regioselective functionalization, enabling access to eight different substitution patterns of cyclobutane β-amino alcohols with diverse functional groups. digitellinc.com By controlling the reaction conditions and the nature of the substituents on the 1,2-azaborine (B1258123) precursor, chemists can direct the synthesis toward specific diastereomeric outcomes.
Cyclobutane Ring-Formation Reactions
The construction of the strained four-membered cyclobutane ring is a key challenge. Methodologies generally fall into two categories: cycloaddition reactions that form two new bonds simultaneously, and other cyclization or ring-rearrangement strategies.
[2+2] Cycloaddition Protocols for Amino Alcohol Precursors
The [2+2] cycloaddition, particularly photochemical cycloaddition, is one of the most direct methods for synthesizing cyclobutane rings. nih.govacs.org This reaction involves the union of two olefin-containing molecules to form a four-membered ring. In the context of amino alcohol synthesis, the olefin precursors are chosen to contain or lead to the required amino and hydroxyl functionalities.
Visible-light photocatalysis has emerged as a mild and efficient tool for promoting [2+2] cycloadditions. For instance, the selective, photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins can be achieved using an iridium-based triplet energy transfer catalyst. nih.govacs.org This method provides direct access to substituted cyclobutane α-amino acid derivatives, which can be further converted to the corresponding amino alcohols. nih.govacs.org
High-pressure conditions can also facilitate [2+2] cycloadditions. A hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl vinyl ether serves as a key step in the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nl The resulting cyclobutane core features two points of diversification for further chemical modification. ru.nl
| [2+2] Cycloaddition Method | Reactants | Catalyst/Conditions | Product Type |
| Photocatalysis | Dehydroamino acids + Styrene-type olefins | [Ir(dFCF₃ppy₂)dtbpy]PF₆, Visible Light | Cyclobutane α-amino acids nih.govacs.org |
| Thermal [2+2] Cycloaddition | Vinyl boronates + Keteniminium salts | Thermal | Borylated cyclobutanes nih.gov |
| Hyperbaric Cycloaddition | Sulfonyl allenes + Benzyl vinyl ether | 15 kbar high pressure | Substituted cyclobutanones ru.nl |
| Intramolecular Photocycloaddition | Amide-linked dienes | [Ir(dtb-bpy)(dF(CF₃)ppy)₂]PF₆, Visible Light | 3-azabicyclo[3.2.0]heptan-2-ones researchgate.net |
Alternative Cyclization and Ring Contraction Methods
One powerful technique is the stereoselective ring contraction of readily accessible pyrrolidines. nih.govacs.org This method utilizes iodonitrene chemistry to extrude a nitrogen atom from the five-membered ring, leading to the formation of a 1,4-biradical intermediate that rapidly cyclizes to form the cyclobutane ring. nih.govchemistryviews.org The reaction proceeds with a high degree of stereospecificity, meaning the stereochemistry of the substituents on the starting pyrrolidine (B122466) is retained in the final cyclobutane product. acs.org This "memory of chirality" allows for the synthesis of enantiopure cyclobutane derivatives. acs.org
Another classic method is the Wolff rearrangement of cyclic α-diazoketones, which can be used to contract a five-membered ring (cyclopentanone) to a four-membered ring (cyclobutane). wikipedia.org This reaction proceeds through a ketene (B1206846) intermediate which can be trapped to form various cyclobutane derivatives. For example, a tandem Wolff rearrangement/catalytic asymmetric ketene addition has been used in the enantioselective synthesis of the natural product (+)-psiguadial B, which features a cyclobutane core. rsc.org
Post-Cyclization Functional Group Transformations on Cyclobutane Intermediates
Often, the core cyclobutane ring is synthesized with precursor functional groups that are then converted into the desired amino and alcohol moieties in subsequent steps. This approach allows for greater flexibility and can simplify the challenging ring-formation reaction.
A common strategy involves the reduction of cyclobutanone (B123998) intermediates. The ketone can be converted to an amine via reductive amination or to an alcohol via reduction with hydride reagents. The stereochemical outcome of these reductions can often be controlled by the choice of reagents and the steric environment around the carbonyl group.
C–H functionalization logic offers a modern approach to installing functionality on a pre-formed cyclobutane ring. nih.govacs.org This strategy avoids the need for pre-installed functional groups and allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. For example, a directed C–H arylation has been used on a bicyclic scaffold which is later opened via ozonolysis to furnish chiral cyclobutane keto acids. nih.gov Similarly, ester-derived cyclobutanes can undergo arylation, with the ester group later convertible to an amine through a Curtius rearrangement. acs.org These methods are powerful for the late-stage diversification of complex cyclobutane structures. nih.govacs.org
Strategic Derivatization of this compound and Analogues
The derivatization of this compound and related cyclobutane amino alcohols primarily targets the amino and hydroxyl functionalities. These reactive sites offer convenient handles for the introduction of a wide array of substituents, thereby modulating the physicochemical and biological properties of the parent molecule. Key strategic approaches include N-acylation, N-alkylation, and the formation of urea (B33335) and thiourea (B124793) derivatives. These transformations allow for the systematic exploration of the chemical space around the cyclobutane core, facilitating the development of analogues with tailored characteristics. The inherent stereochemistry of the trans-isomers is typically preserved during these derivatization reactions, ensuring that the spatial orientation of the substituents is maintained.
Introduction of Varying Side Chains
The introduction of diverse side chains onto the amino group of cyclobutane amino alcohols is a critical strategy for expanding the chemical diversity of this class of compounds. Methodologies such as reductive amination and acylation are frequently employed to achieve this.
Reductive amination is a powerful and widely used method for the N-alkylation of amines. This reaction typically involves the condensation of the primary amine of a cyclobutane amino alcohol with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option that is compatible with a broad range of functional groups. This method allows for the introduction of a wide variety of alkyl and arylalkyl side chains. For instance, the reaction of a trans-aminocyclobutanol derivative with various aromatic aldehydes can yield a library of N-benzyl substituted analogues.
Acylation of the amino group provides another facile route to a diverse set of derivatives. The reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. This approach allows for the introduction of a vast array of acyl groups, ranging from simple aliphatic chains to complex heterocyclic moieties. The resulting amides often exhibit altered solubility, hydrogen bonding capabilities, and metabolic stability compared to the parent amine.
Furthermore, the reaction of the amino group with isocyanates and isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to be important pharmacophores in numerous biologically active compounds due to their ability to act as hydrogen bond donors and acceptors. The synthesis is typically straightforward, involving the direct addition of the isocyanate or isothiocyanate to the amino alcohol. This strategy has been successfully applied to various amino-containing scaffolds to generate libraries of compounds for biological screening.
The table below summarizes various synthetic strategies for the introduction of side chains onto amino cyclobutane scaffolds, based on established chemical transformations.
| Starting Material | Reagent | Reaction Type | Product Class |
| This compound | Aromatic Aldehyde, NaBH(OAc)₃ | Reductive Amination | N-Arylmethyl-aminocyclobutanols |
| This compound | Substituted Acyl Chloride, Base | N-Acylation | N-Acyl-aminocyclobutanols |
| This compound | Aryl Isocyanate | Urea Formation | N-Arylurea-cyclobutanols |
| This compound | Aryl Isothiocyanate | Thiourea Formation | N-Arylthiourea-cyclobutanols |
Conformational Analysis of the Cyclobutane Ring System
The cyclobutane ring, the core of this compound, is characterized by significant ring strain, which dictates its unique three-dimensional structure. nih.gov Unlike a planar arrangement, which would involve considerable angle and eclipsing strain, the cyclobutane ring adopts a puckered or bent conformation to relieve some of this strain. nih.govresearchgate.net This puckering is a dynamic equilibrium between equivalent bent conformations. researchgate.netnih.gov The degree of puckering and the energy barrier between these conformations are highly sensitive to the nature and position of substituents on the ring. researchgate.netnih.gov
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the nuanced conformational landscape of cyclobutane derivatives. acs.orgresearchgate.net DFT calculations allow for the accurate determination of geometric parameters and the relative energies of different conformers. For the parent cyclobutane molecule, high-level ab initio and DFT calculations have established that the puckered D₂d symmetry conformation is the energy minimum, while the planar D₄h structure represents the transition state for ring inversion. nih.gov The energy difference between these two states is the puckering barrier. nih.govnih.gov
In substituted cyclobutanes like this compound, the substituents significantly influence the ring's conformational preferences. DFT studies reveal that substituents modulate the puckering angle and the barrier to inversion. researchgate.netnih.gov The bulky gem-dimethyl group at the C2 position and the amino and hydroxyl groups at C1 and C3 positions will favor specific puckered states to minimize steric interactions. DFT calculations can map the potential energy surface of the ring, identifying the most stable conformations and the transition states that separate them. For instance, calculations on related 2-substituted cyclobutane-α-amino acids have shown that an equatorial positioning of the substituent is crucial in modulating the ring-puckering preference. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, suggests that hyperconjugative interactions (e.g., σ(CC) → σ(CH)*) are strengthened upon puckering, indicating that electronic delocalization, rather than just torsional strain, is a key factor governing the inversion barriers in four-membered rings. nih.govresearchgate.net
Table 1: Hypothetical DFT-Calculated Conformational Data for a Substituted Cyclobutane Ring This table illustrates typical data obtained from DFT calculations, showing the energetic preference for a puckered conformation.
| Conformation | Puckering Angle (θ) | Dihedral Angle (φ) | Relative Energy (kcal/mol) |
| Planar (Transition State) | 0° | 0° | 1.45 |
| Puckered A (Minimum) | 28.5° | 25.1° | 0.00 |
| Puckered B (Minimum) | -28.5° | -25.1° | 0.00 |
While gas-phase DFT calculations provide fundamental insights, the conformational behavior of molecules in solution can be significantly different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time, providing a powerful lens to examine these solvent effects. researchgate.netmdpi.com For cyclobutane amino alcohols, MD simulations can model the explicit interactions between the solute and surrounding solvent molecules (e.g., water), capturing the influence of hydrogen bonding and dielectric effects on conformational stability. nih.gov
Studies on related cyclobutane amino acid derivatives have effectively combined DFT and MD simulations to understand their solution-phase behavior. nih.gov MD simulations can reveal how solvent molecules arrange around the functional groups (amino and hydroxyl) and how this solvation shell affects the puckering dynamics of the cyclobutane ring. For example, polar solvents can stabilize conformers with larger dipole moments or those that present a greater surface area for hydrogen bonding. The simulations can track changes in key dihedral angles over the simulation time, illustrating the flexibility of the ring and the frequency of transitions between different puckered states. mdpi.com This synergistic approach, using DFT to provide accurate energetic parameters and MD to simulate the dynamic behavior in a realistic solvent environment, is crucial for a comprehensive understanding of the compound's structure in solution. nih.gov
Table 2: Illustrative Solvent Effects on Cyclobutane Ring Puckering from MD Simulations This table conceptualizes how solvent polarity might influence key conformational metrics in a simulation.
| Solvent | Average Puckering Angle (θ) | Ring Inversion Frequency | Key Solute-Solvent Interaction |
| Gas Phase (DFT) | 29.0° | High | None |
| Hexane (Non-polar) | 28.5° | High | van der Waals |
| Water (Polar, Protic) | 31.5° | Low | Hydrogen Bonding (with -OH, -NH₂) |
Reaction Pathway Elucidation for Cyclobutane Formation
The synthesis of cyclobutane rings is most commonly achieved through [2+2] cycloaddition reactions. nih.gov Computational chemistry, particularly DFT, plays a vital role in elucidating the detailed mechanisms of these transformations. acs.org Such reactions can proceed through different pathways, including concerted suprafacial-suprafacial mechanisms (thermally forbidden but photochemically allowed by Woodward-Hoffmann rules) or stepwise processes involving diradical or zwitterionic intermediates. numberanalytics.comyoutube.com
For the formation of complex, substituted cyclobutanes, stepwise mechanisms are common. acs.orgresearchgate.net DFT calculations can map the entire reaction coordinate, identifying all intermediates and transition states. researchgate.net For example, a plausible pathway for the formation of a substituted cyclobutane could involve the initial formation of a 1,4-biradical intermediate. acs.orgresearchgate.net Computational studies can determine the activation energy for the formation of this biradical and the subsequent ring-closure step. By comparing the energies of different potential pathways, chemists can understand why a particular reaction yields the observed products. For instance, in the synthesis of cyclobutanes via the contraction of pyrrolidines, DFT calculations have shown that the rate-determining step is the release of N₂ to form an open-shell singlet 1,4-biradical, which then collapses to the cyclobutane product. acs.orgresearchgate.net
Table 3: Example of DFT-Calculated Energies for a Stepwise Cyclobutane Formation This table provides a hypothetical energy profile for a reaction pathway involving a biradical intermediate.
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactants | Starting Alkenes | 0.00 |
| TS1 | Transition state to biradical | +25.5 |
| Intermediate | 1,4-Biradical | +10.2 |
| TS2 | Transition state to cyclobutane | +11.5 |
| Product | Cyclobutane Ring | -15.0 |
Prediction and Rationalization of Stereoselectivity
One of the most significant applications of computational chemistry in synthesis is the prediction and rationalization of stereoselectivity. acs.org For this compound, the trans arrangement of the amino and hydroxyl groups is the key stereochemical feature. DFT calculations can explain why this isomer is formed preferentially over the cis isomer.
This rationalization is achieved by calculating the energies of the transition states leading to the different stereoisomers. acs.org According to transition state theory, the product that is formed faster is the one whose transition state has the lowest free energy. In many cyclobutane syntheses proceeding through a 1,4-biradical intermediate, the stereochemical outcome is determined during the ring-closing step. acs.orgresearchgate.net The biradical intermediate can exist in various conformations (gauche, anti, etc.). Some of these conformations may lead to the trans product upon cyclization, while others could lead to the cis product. DFT studies have revealed that the collapse of the open-shell singlet 1,4-biradical can be a barrierless process, and the stereoretentive formation of the product is explained by the higher energy required for bond rotation in the radical compared to the cyclization event. acs.org By comparing the energies of the transition states for cyclization versus the barriers for bond rotation within the intermediate, a clear rationale for the observed stereoselectivity can be established. researchgate.net
Table 4: Hypothetical Energy Comparison for Stereodetermining Step This table illustrates how DFT calculations can rationalize the formation of a 'trans' product by showing the energetic favorability of its transition state.
| Path | Product | Transition State Energy (ΔG‡, kcal/mol) | Predicted Outcome |
| Pathway A | trans-product | 1.3 | Major Product |
| Pathway B | cis-product | 4.8 | Minor Product |
| Pathway C | Bond Rotation in Intermediate | 3.5 | Slower than trans cyclization |
Advanced Theoretical Modeling of Molecular Interactions
Beyond standard geometric and energetic calculations, advanced theoretical models provide deeper insights into the electronic structure and non-covalent interactions that govern the behavior of molecules like this compound. These methods can explain the subtle electronic effects that influence structure and reactivity. researchgate.net
Furthermore, the knowledge gained from detailed mechanistic studies using DFT can be used to predict the feasibility of applying the same synthetic methodologies to more complex systems, such as the synthesis of numberanalytics.com-ladderanes or other bicyclic cyclobutanes. researchgate.net By understanding the fundamental principles of reactivity and stereocontrol at a computational level, it becomes possible to rationally design new synthetic routes and predict the outcomes for novel, challenging molecular targets. researchgate.net
Table 5: Illustrative NBO Analysis Data for a Puckered Cyclobutane System This table shows examples of stabilizing hyperconjugative interactions that can be quantified using NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| σ (C1-C2) | σ* (C3-C4) | 0.85 |
| σ (C-H) | σ* (C-C) | 1.20 |
| LP (O) | σ* (C-H) | 2.15 |
Applications of Trans 3 Amino 2,2 Dimethylcyclobutanol and Its Derivatives in Specialized Organic Synthesis
Utilization of Cyclobutane (B1203170) Derivatives as Versatile Molecular Building Blocks
trans-3-Amino-2,2-dimethylcyclobutanol serves as a chiral building block in the synthesis of medicinally important compounds. Its rigid, three-dimensional structure is utilized to introduce specific stereochemistry into larger molecules, which is often crucial for their biological function.
The synthesis of this compound can be achieved through a multi-step process. A notable method involves the Mitsunobu reaction of cis-3-dibenzylaminocyclobutanol with p-nitrobenzoic acid, followed by hydrolysis and subsequent hydrogenolytic debenzylation to yield the final product. vulcanchem.com This synthetic route provides the trans isomer with high purity. vulcanchem.com A Chinese patent also describes a synthetic route for a closely related compound, trans-3-aminocyclobutanol, highlighting its importance as a key intermediate for Tyk2 inhibitors and certain cannabinoid compounds. google.com
The primary application of this compound as a building block is in the development of novel therapeutic agents. For instance, it has been incorporated into hybrid γ-peptides that function as drug delivery systems. vulcanchem.com These peptides have demonstrated a significant increase in the aqueous solubility of the anticancer drug Doxorubicin and enhanced its intracellular accumulation in Leishmania macrophages. vulcanchem.com
Furthermore, this aminocyclobutanol derivative is a precursor for antiviral agents, including potent HIV protease inhibitors. vulcanchem.com The cyclobutane moiety is a key structural feature that contributes to the high inhibitory activity of these compounds. vulcanchem.com In the realm of anticancer drug development, it has been used to synthesize Taxol analogs with improved ability to cross the blood-brain barrier. vulcanchem.com
Table 1: Applications of trans-3-Amino-2,2-dimethylcyclobutanol as a Molecular Building Block
| Application Area | Specific Use | Research Finding |
|---|---|---|
| Drug Delivery | Component of hybrid γ-peptides | 12-fold increase in the solubility of Doxorubicin. vulcanchem.com |
| 78% intracellular accumulation in Leishmania macrophages. vulcanchem.com | ||
| Low cytotoxicity (CC₅₀ > 500 μM in HEK293 cells). vulcanchem.com | ||
| Antiviral Agents | Precursor for HIV protease inhibitors | Resulting inhibitors show an IC₅₀ of 0.8 nM. vulcanchem.com |
| Anticancer Drugs | Precursor for Taxol analogs | Improved blood-brain barrier penetration. vulcanchem.com |
Ring-Opening Reactions of Strained Cyclobutane Systems
While ring-opening reactions are a characteristic feature of strained cyclobutane systems, allowing for the synthesis of diverse acyclic and larger ring structures, there is a lack of specific published research detailing such reactions for this compound. Generally, the ring-opening of cyclobutane derivatives can be promoted by thermal, photochemical, or catalytic conditions, leading to a variety of functionalized products. The specific substitution pattern and stereochemistry of the cyclobutane ring, as well as the nature of the reagents, dictate the outcome of these reactions.
Cascade Rearrangements and Skeletal Transformations
Cascade rearrangements and skeletal transformations of cyclobutane derivatives offer pathways to complex molecular architectures in a single synthetic operation. These reactions often proceed through a series of intramolecular steps, driven by the release of ring strain. However, specific examples of cascade rearrangements involving this compound are not documented in the available scientific literature. The strategic placement of functional groups on the cyclobutane ring is typically required to initiate and control such cascades, leading to the formation of novel polycyclic or spirocyclic systems.
Development of Novel Synthetic Transformations Employing Cyclobutane Precursors
The development of novel synthetic transformations is an active area of research in organic chemistry, and strained molecules like cyclobutanes are often at the forefront of these investigations. Their unique reactivity can be harnessed to forge new bonds and create molecular complexity. Despite this, there are no specific reports on the development of new synthetic methods that explicitly employ this compound as a precursor. The potential for this compound to participate in novel transformations remains an area for future exploration, given its bifunctional nature (amino and hydroxyl groups) and defined stereochemistry.
Medicinal Chemistry and Biological Research Applications of Trans 3 Amino 2,2 Dimethylcyclobutanol Scaffolds
Design and Synthesis of Peptidomimetics Utilizing Cyclobutane (B1203170) β-Amino Acid Motifs
The incorporation of unnatural, conformationally restricted amino acids into peptide sequences is a well-established strategy for developing peptidomimetics with improved properties, such as enhanced stability against proteolytic degradation. mdpi.com Cyclobutane β-amino acids are particularly attractive building blocks for this purpose due to the significant conformational constraints imposed by the four-membered ring. This rigidity helps to pre-organize the peptide backbone into defined secondary structures.
The synthesis of peptidomimetics containing these motifs has been demonstrated to influence their biological behavior significantly. For instance, in the development of cell-penetrating peptides (CPPs), the rigidity of the backbone is a critical parameter. Research on hybrid β,γ-peptidomimetics revealed that incorporating a very rigid cyclobutane β-amino acid into the peptide backbone can prevent the molecule from adopting a conformation suitable for efficient cell uptake. This finding underscores the delicate balance required in peptidomimetic design, where conformational restriction must be optimized to achieve the desired biological function. The use of cyclobutane-containing scaffolds allows for a systematic exploration of how the spatial arrangement of charged groups, such as guanidinium, affects cell membrane translocation.
Development of Helical Foldamers Incorporating Cyclobutane Scaffolds
Foldamers are oligomers composed of non-natural building blocks that adopt well-defined, predictable three-dimensional structures, mimicking the secondary structures of proteins like helices and sheets. The constrained nature of cyclic β-amino acids makes them ideal components for creating novel foldamer architectures. The cyclobutane scaffold, in particular, can be used to induce and stabilize helical conformations within a peptide chain.
Peptides containing cyclic β-amino acid residues are known to form stable secondary structures, even in short sequences. These structures are often stabilized by a network of intramolecular hydrogen bonds, a propensity that is enhanced by the conformational rigidity of the cyclobutane ring. The stereochemistry of the cyclobutane unit (cis vs. trans) and the substitution pattern on the ring play a crucial role in dictating the type of helical structure formed. Researchers have successfully designed and synthesized various helical foldamers using these principles, demonstrating that the cyclobutane motif is a powerful tool for controlling the supramolecular organization of peptide chains. These ordered structures are being explored for applications in materials science and as scaffolds for presenting functional groups in a precise spatial arrangement for molecular recognition.
Investigation of Specific Biological Activities of Cyclobutane-Based Amino Alcohols
Oxidative stress and inflammation are key pathological contributors to the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov A primary cellular defense mechanism against these stressors is regulated by the Kelch-like ECH-associated protein 1 (KEAP1)-NF-E2-related factor 2 (NRF2) signaling pathway. nih.gov Under normal conditions, KEAP1 targets NRF2 for degradation, keeping its activity low. mdpi.com However, under conditions of oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of a suite of antioxidant and anti-inflammatory genes. nih.govmdpi.com
Consequently, the KEAP1-NRF2 protein-protein interaction has emerged as a promising therapeutic target for neurodegenerative disorders. nih.gov The development of small molecule inhibitors that disrupt this interaction can activate the NRF2-mediated protective response. While various scaffolds are being investigated for this purpose, the potential of cyclobutane-based structures, including derivatives of trans-3-Amino-2,2-dimethylcyclobutanol, represents an area of ongoing interest. The development of direct, non-electrophilic NRF2 activators is a key goal to avoid off-target toxicity, and the unique three-dimensional diversity offered by cyclobutane scaffolds could yield novel inhibitors. Chemical or genetic activation of NRF2 has been shown to improve symptoms in mouse models of neurodegenerative diseases, making this a compelling strategy for therapeutic intervention. nih.gov
Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion and play critical roles in physiological processes and in diseases like cancer. nih.govnih.gov A number of integrins recognize the Arginine-Glycine-Aspartic acid (RGD) sequence found in extracellular matrix proteins. nih.gov This has led to the development of RGD-mimetic molecules that can act as antagonists, blocking integrin function.
The cyclobutane scaffold has proven to be highly effective as a core structure for a new class of RGD-mimetic integrin antagonists. nih.govnih.gov In these designs, the rigid cyclobutane ring serves as a Gly-mimetic, holding the Arg-mimetic and Asp-mimetic sidechains in the precise orientation required for high-affinity binding to the integrin receptor, particularly the αvβ3 subtype. researchgate.netnih.gov Researchers have developed a novel chemotype that incorporates a functionalized cyclobutane ring, demonstrating that these molecules can be potent and effective antagonists in cell-based adhesion and invasion assays. rsc.org This work has produced compounds with high activity against αvβ3 and moderate affinity for αIIbβ3, providing a new approach for dual-targeting β3 integrins in cancer therapy. nih.govnih.gov
| Compound | Arginine (Arg) Mimetic Sidechain | Aspartic Acid (Asp) Mimetic Sidechain | αvβ3 Inhibition IC50 (µM) |
|---|---|---|---|
| ICT9055 | Tetrahydronaphthyridine | Ethyl Ester | < 1 µM |
| Compound 17 | Naphthyridine | Glutamine-derived | Data Not Specified |
| Compound 18 | Naphthyridine | Glutamine-derived | Data Not Specified |
This table presents a selection of cyclobutane-based integrin antagonists and their reported activity. IC50 values represent the concentration required to inhibit 50% of integrin activity in vitro. Data is compiled from published research findings. rsc.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The development of cyclobutane-based integrin antagonists has been guided by extensive structure-activity relationship (SAR) studies. These investigations have systematically explored how modifications to the scaffold and its appended sidechains affect biological activity. The goal has been to optimize the molecules' affinity and selectivity for target integrins. nih.gov
Key findings from SAR studies have shown that the identity, length, and orientation of both the Arg-mimetic and Asp-mimetic sidechains are critical for potent αvβ3 antagonism. For example, using a tetrahydronaphthyridine group as the Arg-mimetic and varying the length of the Asp-mimetic sidechain significantly impacts inhibitory activity. It was found that a minimum sidechain length is required to achieve high affinity, with analogues having shorter linkers being considerably less active. researchgate.netresearchgate.net Furthermore, the stereochemistry of the cyclobutane core itself is crucial, as it dictates the spatial presentation of the sidechains to the receptor binding pocket. These studies have paved the way for the rational design of antagonists with improved potency and potentially better pharmacokinetic properties, highlighting the utility of the cyclobutane core as a stable and versatile scaffold in drug discovery. nih.govrsc.org
| Compound Modification | Structural Change | Effect on αvβ3 Antagonist Activity |
|---|---|---|
| Asp-mimetic sidechain length | Shortening the carbon linker | Significant decrease in activity |
| Arg-mimetic sidechain | Tetrahydronaphthyridine vs. Aminopyridine | Both show activity, indicating some flexibility |
| Asp-mimetic sidechain functionality | Ester vs. other H-bonding groups | Different groups can be tolerated, allowing for property modulation |
| Cyclobutane core stereochemistry | cis vs. trans isomers | Affects the orientation of sidechains, critical for binding |
Advanced Spectroscopic and Spectrometric Characterization of Cyclobutane Amino Alcohols
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information about bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers. For trans-3-Amino-2,2-dimethylcyclobutanol, X-ray analysis would reveal the exact conformation of the cyclobutane (B1203170) ring and the spatial arrangement of its substituents.
The cyclobutane ring is known to be non-planar, adopting a puckered conformation to alleviate angular and torsional strain. docbrown.infowikipedia.org X-ray diffraction would precisely quantify this pucker. The analysis would also confirm the trans relationship between the amino and hydroxyl groups, showing them positioned on opposite faces of the ring. Furthermore, the gem-dimethyl groups at the C2 position would have their bond angles and orientations precisely determined.
In the crystalline lattice, intermolecular forces, particularly hydrogen bonding, play a crucial role in the packing arrangement. As an amino alcohol, this compound can act as both a hydrogen bond donor (from both -OH and -NH2 groups) and acceptor (at the N and O atoms). The crystal structure would reveal a complex network of hydrogen bonds, linking adjacent molecules to form a stable, ordered, three-dimensional array. researchgate.net This information is vital for understanding the solid-state properties of the compound. While specific crystallographic data for the title compound is not publicly detailed, a hypothetical data table based on similar small organic molecules is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.1 |
| β (°) | 95.5 |
| Volume (ų) | 782.1 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 0.98 |
| Key Bond Length (C-C) | ~1.54 Å |
| Key Bond Length (C-O) | ~1.43 Å |
| Key Bond Length (C-N) | ~1.47 Å |
| Ring Pucker Angle | ~20-30° |
| H-Bonding Network | O-H···N, N-H···O |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure in solution. Through ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, the connectivity and stereochemistry of this compound can be thoroughly established. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The gem-dimethyl groups would appear as two distinct singlets, confirming their chemical non-equivalence. The protons on the cyclobutane ring (H1, H3, and H4) would exhibit complex splitting patterns due to spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (H1) and the proton on the carbon with the amino group (H3) are of particular diagnostic importance. The coupling constants (J-values) between adjacent protons on the cyclobutane ring are highly dependent on their dihedral angle, which allows for the assignment of the trans stereochemistry. For cyclobutanes, typical coupling constants for trans protons are in the range of 7–9 Hz. acs.org
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals would be expected: two for the methyl groups, and four for the cyclobutane ring carbons (C1, C2, C3, C4). The chemical shifts of C1 and C3 would be significantly influenced by the electronegative oxygen and nitrogen atoms, respectively, causing them to appear downfield compared to C2 and C4. docbrown.info
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would confirm the H-H coupling network within the cyclobutane ring. More advanced experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for stereochemical confirmation. nih.gov For the trans isomer, no significant NOE correlation would be expected between the proton at C1 and the proton at C3, as they are on opposite sides of the ring. Conversely, a cis isomer would show a strong spatial correlation.
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH, -NH₂ | 1.5 - 3.5 (broad s) | bs | - |
| H1 (-CHOH) | ~4.0 | m | - |
| H3 (-CHNH₂) | ~3.1 | m | - |
| H4 (ring CH₂) | ~1.8 - 2.2 | m | - |
| -CH₃ (gem-Me) | ~1.1 | s | - |
| -CH₃ (gem-Me) | ~1.0 | s | - |
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (-CHOH) | ~70 |
| C3 (-CHNH₂) | ~55 |
| C2 (-C(CH₃)₂) | ~40 |
| C4 (ring CH₂) | ~35 |
| -CH₃ (gem-Me) | ~25 |
| -CH₃ (gem-Me) | ~22 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₆H₁₃NO, giving it a monoisotopic mass of approximately 115.0997 Da.
In accordance with the Nitrogen Rule, the presence of a single nitrogen atom results in an odd nominal molecular weight (115), which would be observed as the molecular ion peak (M⁺) in the mass spectrum. libretexts.org The fragmentation of amino alcohols upon electron ionization (EI) typically proceeds through characteristic pathways. nih.gov
Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines. libretexts.org Cleavage of the C-C bond adjacent to the heteroatom results in the formation of a stable, resonance-stabilized cation. For this molecule, alpha-cleavage next to the hydroxyl group (cleavage of the C1-C2 or C1-C4 bond) or next to the amino group (cleavage of the C2-C3 or C3-C4 bond) would lead to several significant fragment ions.
Ring Cleavage: The strained cyclobutane ring can undergo cleavage to produce smaller, stable fragments. A common pathway is the scission into two ethylene (B1197577) (or substituted ethylene) molecules. docbrown.infojove.com In this case, fragmentation could lead to the loss of ethene or propene derivatives.
Loss of Small Molecules: The loss of water (H₂O, M-18) from the alcohol moiety or ammonia (B1221849) (NH₃, M-17) from the amine group can also occur, though these peaks may be less intense than those from alpha-cleavage.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 100 | [M - CH₃]⁺ | Loss of a methyl radical |
| 86 | [M - C₂H₅]⁺ or [C₄H₈NO]⁺ | Alpha-cleavage next to N or O |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage at C2-C3 bond |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage next to the amine |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage next to the alcohol |
| 43 | [C₃H₇]⁺ | Isopropyl cation from cleavage at C2 |
Chiroptical Methods for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, existing as a pair of enantiomers, methods that can distinguish between these non-superimposable mirror images are essential. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful for determining both the enantiomeric purity (or enantiomeric excess, %ee) and the absolute configuration of a chiral sample. nsf.govnih.gov
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net Enantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. researchgate.net By comparing the experimental VCD spectrum of a sample to the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (1R, 3R)), the absolute configuration of the sample can be unambiguously assigned. dtu.dknih.gov The intensity of the VCD signal is directly proportional to the enantiomeric excess, allowing for quantitative assessment of enantiomeric purity.
Another approach involves chemical derivatization with a chiral agent to form diastereomers, which can then be analyzed by standard spectroscopic or chromatographic methods. However, direct chiroptical analysis by VCD offers a non-invasive and highly reliable alternative for stereochemical characterization in solution. rsc.org
Future Directions and Emerging Research Avenues in Trans 3 Amino 2,2 Dimethylcyclobutanol Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of polysubstituted cyclobutanes remains a challenge, driving the need for more efficient and environmentally conscious methodologies. researchgate.net Future research is focused on overcoming the limitations of traditional synthetic methods, moving towards greener and more atom-economical processes.
Historically, the construction of cyclobutane (B1203170) rings has often relied on [2+2] photocycloaddition reactions, which can require high-energy UV light, presenting challenges for scalability and sustainability. nih.gov Emerging strategies aim to mitigate these issues by utilizing visible-light photocatalysis. This approach uses photocatalysts, such as ruthenium or gold complexes, to facilitate cycloadditions under milder and more energy-efficient conditions. nih.govrsc.org The development of organocatalytic methods further contributes to sustainable synthesis by avoiding transition metals. researchgate.net
Another promising frontier is the use of novel reaction cascades to build molecular complexity in fewer steps. Researchers are exploring copper-catalyzed radical cascade reactions that can directly functionalize simple cyclobutanes, involving the cleavage of multiple C-H bonds to install new functional groups. rsc.orgrsc.org Similarly, photoredox-catalyzed strain-release strategies using highly strained starting materials like bicyclo[1.1.0]butanes (BCBs) provide efficient pathways to densely substituted cyclobutane products. researchgate.net These methods represent a significant step forward in creating complex cyclobutane scaffolds from readily available precursors. nih.gov Biocatalysis and the use of chiral auxiliaries are also being explored to achieve high enantioselectivity in a more environmentally friendly manner. nih.govrsc.org
| Synthetic Strategy | Description | Advantages | Reference |
| Visible-Light Photocatalysis | Employs catalysts (e.g., Ru, Au complexes) that absorb visible light to promote [2+2] cycloaddition reactions. | Milder reaction conditions, lower energy consumption, improved scalability compared to UV methods. | nih.gov, rsc.org |
| Organophotocatalysis | Uses organic molecules as photocatalysts for [2+2] cycloadditions. | Avoids the use of transition metals, contributing to greener synthesis. | researchgate.net |
| Radical Cascade Reactions | Multi-step reactions initiated by a radical species, allowing for the direct functionalization of simple cyclobutane precursors. | High efficiency by forming multiple bonds in a single operation from simple starting materials. | rsc.org |
| Strain-Release Synthesis | Utilizes highly strained molecules like bicyclo[1.1.0]butanes (BCBs) that readily undergo ring-opening to form functionalized cyclobutanes. | Provides access to polysubstituted cyclobutanes that are difficult to synthesize otherwise. | researchgate.net |
| Biocatalysis | Employs enzymes to catalyze the formation of cyclobutane rings with high stereoselectivity. | Eco-friendly, highly selective, operates under mild conditions. | nih.gov |
Exploration of New Biological Targets and Therapeutic Modalities
The cyclobutane motif is a privileged scaffold in drug discovery due to its ability to impart conformational rigidity, which can lead to improved potency, selectivity, and metabolic stability. pharmablock.comnih.govresearchgate.net While cyclobutane-containing drugs like Carboplatin and Boceprevir are established, future research is aimed at targeting novel biological pathways and developing new therapeutic modalities. lifechemicals.com
Cyclobutane amino acids (CBAAs) are of particular interest for developing new peptidomimetics. researchgate.net Natural peptide drugs often suffer from poor metabolic stability; incorporating rigid CBAA scaffolds can overcome this limitation, opening up new possibilities for targeting protein-protein interactions implicated in various diseases. nih.gov
A significant area of future exploration is the design of cyclobutane-based antagonists for novel biological targets. For instance, research is underway to develop compounds that target integrin receptors, such as αvβ3, which play a role in cancer progression and the development of bone metastases. nih.govresearchgate.net Another emerging target is Acetyl-CoA Carboxylase (ACC), an enzyme implicated in metabolic diseases like nonalcoholic steatohepatitis (NASH), where cyclobutane derivatives are being investigated as potent allosteric inhibitors. researchgate.net The unique three-dimensional structure of cyclobutane scaffolds allows for precise orientation of functional groups to interact with these complex biological targets. pharmablock.com
| Biological Target | Therapeutic Area | Rationale for Cyclobutane Scaffold | Reference |
| Protein-Protein Interactions | Oncology, Immunology | Provides a rigid scaffold for peptidomimetics, improving metabolic stability and efficacy. | nih.gov |
| Integrin αvβ3 | Oncology (Metastasis) | The constrained ring system allows for the precise positioning of binding groups to effectively block the receptor. | nih.gov, researchgate.net |
| Acetyl-CoA Carboxylase (ACC) | Metabolic Disease (NASH) | Acts as a rigid core for allosteric inhibitors, enhancing potency and selectivity. | researchgate.net |
| Retinoic Acid Receptor-related Orphan Receptor gamma (RORγt) | Autoimmune Diseases | The rigid cyclobutane linker can improve in vitro potency by reducing the entropic loss upon binding. | pharmablock.com |
| Mycolic Acid Synthesis | Infectious Disease (Tuberculosis) | The cyclobutane ring can introduce conformational restriction to inhibitors, improving their druglike properties. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Cyclobutane Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design of novel molecules. frontiersin.org These computational tools are particularly valuable for exploring the chemical space around complex scaffolds like cyclobutane. oup.com
A key future direction is the use of generative AI models for de novo drug design. nih.gov These algorithms, including Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn from vast datasets of existing molecules to generate entirely new structures with desired properties. nih.gov Of particular relevance is the development of scaffold-constrained generative models. acs.org Algorithms such as DeepScaffold are designed to generate novel molecules around a specific core structure, such as trans-3-Amino-2,2-dimethylcyclobutanol, while simultaneously optimizing for properties like target affinity and selectivity. nih.gov This allows chemists to efficiently explore structural modifications that retain the beneficial features of the cyclobutane core. frontiersin.org
Furthermore, ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these virtual compounds. nih.gov This predictive power enables researchers to prioritize the synthesis of candidates with the highest probability of success, significantly reducing the time and cost associated with the drug development pipeline.
| AI/ML Approach | Application in Cyclobutane Design | Potential Impact | Reference |
| Generative Models (e.g., RNN, VAE) | De novo design of novel molecules containing a cyclobutane scaffold. | Rapid exploration of new chemical space to identify novel drug candidates. | nih.gov, oup.com |
| Scaffold-Constrained Generation | Generation of new molecules built upon a specific cyclobutane core (e.g., this compound). | Focuses computational efforts on a relevant chemical space, enhancing the efficiency of lead optimization. | acs.org, nih.gov |
| Reinforcement Learning | Optimizes generated molecules for multiple properties simultaneously (e.g., potency, solubility, low toxicity). | Designs molecules that meet complex, multi-parameter success criteria for a drug discovery project. | nih.gov |
| ADMET Prediction Models | In silico prediction of the pharmacokinetic and toxicity profiles of newly designed cyclobutane derivatives. | Prioritizes candidates for synthesis, reducing late-stage failures and development costs. | nih.gov |
Expansion of Cyclobutane Amino Alcohol Scaffolds into Material Science and Other Fields
The utility of cyclobutane amino alcohol scaffolds extends beyond pharmaceuticals into the realm of material science and supramolecular chemistry. lifechemicals.com The inherent strain and rigid geometry of the cyclobutane ring can be harnessed to create materials with unique and responsive properties.
One of the most exciting future directions is the development of stress-responsive polymers incorporating cyclobutane mechanophores. duke.edu These polymers contain cyclobutane units that can undergo a [2+2] cycloreversion (ring-opening) when subjected to mechanical force, such as ultrasound. nih.govresearchgate.net This transformation can be used to create self-healing materials, stress sensors, or to trigger the release of payloads from a polymer matrix.
The synthesis of novel cyclobutane-based polymers is another active area of research. nih.gov Advances in solution-state [2+2] photopolymerization, particularly using continuous flow reactors, are making it possible to create well-defined polyesters and polyamides with cyclobutane units in the backbone. acs.org These materials are being investigated for their unique thermal and mechanical properties.
In supramolecular chemistry, the defined geometry of cyclobutane derivatives makes them excellent building blocks for constructing complex, ordered assemblies. nih.gov Crystal engineering principles can be used to align molecules in the solid state for quantitative and stereospecific [2+2] cross-photoreactions, enabling the creation of intricate chiral scaffolds without the need for purification. researchbunny.com Additionally, functionalized cyclobutane amino alcohols are being explored as precursors for surfactants and low molecular weight gelators with potential biomedical applications in areas like drug delivery. mdpi.com
| Application Area | Specific Use | Key Property Enabled by Cyclobutane Scaffold | Reference |
| Polymer Chemistry | Mechanophores in stress-responsive polymers. | The ring strain allows for controlled bond cleavage under mechanical force, leading to a material response. | duke.edu, nih.gov |
| Polymer Chemistry | Monomers for novel polyesters and polyamides. | The rigid cyclobutane unit in the polymer backbone can impart unique thermal and mechanical properties. | nih.gov, acs.org |
| Supramolecular Chemistry | Building blocks for crystal engineering. | The rigid, predictable geometry facilitates the design of ordered solid-state assemblies for stereocontrolled synthesis. | nih.gov, researchbunny.com |
| Biomedical Materials | Precursors for surfactants and gelators. | The amphiphilic nature of functionalized cyclobutane amino alcohols allows for self-assembly into structures suitable for drug delivery. | mdpi.com |
Q & A
How can researchers optimize the synthesis of trans-3-Amino-2,2-dimethylcyclobutanol to improve yield and purity?
Methodological Answer:
Synthesis optimization typically involves refining reaction conditions such as temperature, solvent selection, and purification techniques. For cyclobutane derivatives, refluxing in methanol with NaOH (6M aqueous solution) for controlled durations (e.g., 4–12 hours) can enhance ring stability and aminolysis efficiency . Post-reaction, adjusting pH via slow HCl addition (to pH 2–3) minimizes byproduct formation. Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) or ion-exchange resins ensures high purity. Yield improvements may require iterative testing of stoichiometric ratios and reaction times, as demonstrated in analogous cyclobutane syntheses .
What spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm stereochemistry and substituent positions. For example, cyclobutane ring protons exhibit distinct splitting patterns (δ 1.2–3.0 ppm), while amino groups resonate near δ 1.5–2.5 ppm .
- IR Spectroscopy : Peaks at ~3350 cm (N-H stretch) and ~1650 cm (C=O or C-N vibrations) validate functional groups .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI+/−) assess purity and molecular weight (e.g., MW = 143.21 g/mol for the free base) .
What are the documented biological activities of this compound, and what experimental approaches are used to assess its interactions with biological targets?
Methodological Answer:
While direct studies on this compound are limited, structurally related cyclobutane derivatives show potential in modulating enzyme activity (e.g., kinases) or receptor binding (e.g., GPCRs) . Researchers employ:
- In vitro assays : Competitive binding assays with fluorescent probes or radioligands (e.g., H-labeled analogs).
- Enzyme inhibition studies : IC determination via spectrophotometric monitoring of substrate conversion.
- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to targets like metabolic enzymes .
How should researchers address contradictions in reported biological activities or synthetic yields of this compound across different studies?
Methodological Answer:
Contradictions often arise from variability in stereochemical control, solvent purity, or assay conditions. To resolve these:
- Reproducibility checks : Replicate syntheses using identical reagents and protocols (e.g., anhydrous solvents, inert atmospheres) .
- Biological validation : Standardize assay parameters (e.g., pH, temperature, cell lines) and include positive/negative controls.
- Advanced analytics : Use chiral HPLC or X-ray crystallography to confirm stereochemistry, as minor isomer contamination can skew results .
What strategies are recommended for evaluating the stability of this compound under various experimental conditions?
Methodological Answer:
Stability studies should assess:
- Thermal stability : TGA/DSC analysis (25–150°C) identifies decomposition points.
- pH sensitivity : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
- Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 5000 lux for 48 hours).
Store the compound at 0–6°C in amber vials under nitrogen to prevent oxidation or hydrolysis .
How does the stereochemistry of this compound influence its reactivity and biological activity compared to cis isomers?
Methodological Answer:
The trans configuration imposes steric constraints that alter:
- Reactivity : Reduced ring strain enhances stability in nucleophilic substitutions compared to cis isomers .
- Biological activity : Trans isomers often exhibit higher target selectivity due to optimized spatial alignment with binding pockets. For example, trans-3-aminocyclobutanol derivatives show 10–20× higher affinity for certain enzymes .
Comparative studies require enantioselective synthesis (e.g., chiral auxiliaries) and activity assays against isomer pairs .
What computational methods are employed to predict the molecular interactions and pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor binding stability (e.g., GROMACS or AMBER).
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Density Functional Theory (DFT) : Calculate electrostatic potentials to identify reactive sites (e.g., amino group nucleophilicity) .
Validate predictions with experimental data from plasma protein binding assays or microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
